2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, particularly against certain types of cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Future Directions
Future directions for research on this compound could include further exploration of its pharmacological properties, given the diverse activities reported for related imidazo[2,1-b][1,3,4]thiadiazole derivatives . Additionally, the development of more efficient synthesis methods could be a valuable area of study.
Mechanism of Action
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and other xenobiotic responses .
Mode of Action
The compound acts as an agonist for the CAR . It binds to the receptor, inducing a conformational change that allows the receptor to translocate to the nucleus . Once in the nucleus, the activated CAR can bind to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR by the compound leads to the upregulation of genes involved in xenobiotic metabolism, including the CYP2B6 gene . This gene encodes a member of the cytochrome P450 superfamily of enzymes, which are involved in the oxidation of organic substances .
Result of Action
The activation of CAR and the subsequent upregulation of CYP2B6 lead to increased metabolism of xenobiotics . This can have various effects at the cellular level, depending on the specific xenobiotics involved. For example, it can lead to the detoxification of harmful substances, or the activation of prodrugs into their active forms .
Preparation Methods
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves multiple steps. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which is then functionalized with a 4-chlorophenyl group. The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with N-(3,4-dimethoxyphenethyl)acetamide under specific reaction conditions .
Chemical Reactions Analysis
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Comparison with Similar Compounds
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide: This compound has a similar structure but with a bromine atom instead of chlorine, which may affect its biological activity.
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide: The presence of a fluorine atom can enhance the compound’s stability and bioavailability.
These comparisons highlight the unique properties of this compound, particularly its potential as a versatile and effective compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-29-20-8-3-15(11-21(20)30-2)9-10-25-22(28)12-18-14-31-23-26-19(13-27(18)23)16-4-6-17(24)7-5-16/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFMSGJOEIMTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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